molecular formula C13H9FO2 B6363983 3-Fluoro-4-(4-formylphenyl)phenol CAS No. 1225742-07-3

3-Fluoro-4-(4-formylphenyl)phenol

Cat. No.: B6363983
CAS No.: 1225742-07-3
M. Wt: 216.21 g/mol
InChI Key: ZPJWSJXAGSNOFC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-formylphenyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 3-position and a 4-formylphenyl group at the 4-position of the phenol ring. Its molecular structure combines the electron-withdrawing properties of fluorine with the reactive aldehyde functionality of the formyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The hydroxyl group on the phenol ring enhances solubility in polar solvents and facilitates hydrogen bonding, while the formyl group enables participation in condensation reactions (e.g., Schiff base formation) and serves as a precursor for further functionalization .

Key structural attributes include:

  • Molecular formula: C₁₃H₉FO₂
  • Functional groups: Phenol (-OH), fluorine (-F), and formyl (-CHO).
  • Reactivity: The formyl group is susceptible to oxidation (to carboxylic acid) and reduction (to hydroxymethyl), while the fluorine atom stabilizes the aromatic ring against electrophilic substitution .

Properties

IUPAC Name

4-(2-fluoro-4-hydroxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJWSJXAGSNOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680793
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225742-07-3
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and hydrogen bromide as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Another method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of 3-Fluoro-4-(4-formylphenyl)phenol typically involves large-scale synthesis using the aforementioned methods. The scalability of the ipso-hydroxylation method makes it suitable for industrial applications, allowing for the efficient production of the compound with high yields and minimal purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-formylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 3-Fluoro-4-(4-carboxyphenyl)phenol.

    Reduction: 3-Fluoro-4-(4-hydroxyphenyl)phenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(4-formylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-formylphenyl)phenol involves its interaction with molecular targets through its functional groups. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique combination of fluorine and formyl substituents distinguishes 3-Fluoro-4-(4-formylphenyl)phenol from structurally related fluorophenols. Below is a detailed comparison with key analogs:

Structural and Functional Group Comparisons

Compound Name Structural Features Key Functional Differences References
3-Fluoro-4-(4-formylphenyl)phenol Phenol ring with 3-F, 4-(4-formylphenyl) Contains reactive formyl group for condensation
3-Fluoro-4-(methylsulfonyl)phenol Phenol ring with 3-F, 4-(methylsulfonyl) Sulfonyl group increases hydrophilicity
4-Fluoro-2-(1H-pyrazol-3-yl)phenol Phenol ring with 4-F, 2-pyrazole Pyrazole ring alters electronic properties
3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol Two fluorine atoms and a hydroxylated biphenyl structure Biphenyl system enhances steric bulk
3-Fluoro-4-(4-formylphenyl)benzoic acid Benzoic acid core instead of phenol, with 3-F, 4-formylphenyl Carboxylic acid group increases acidity

Physicochemical Properties

Property 3-Fluoro-4-(4-formylphenyl)phenol 3-Fluoro-4-(methylsulfonyl)phenol 3-Fluoro-4-(4-formylphenyl)benzoic acid
Solubility Moderate in polar solvents High in polar solvents Low in water, soluble in organic solvents
Reactivity High (formyl group) Moderate (sulfonyl group) High (both formyl and carboxylic acid)
Melting Point Not reported ~150–160°C Not reported
Applications Medicinal chemistry, synthesis Carbonic anhydrase inhibition Organic synthesis, drug intermediates
References

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